(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Description
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS: 38410-80-9) is a chiral bicyclic compound with a molecular formula of C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It features a five-membered 1,3-dioxolane ring substituted with two methyl groups at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position. The stereochemistry at the 4S and 5R positions defines its enantiomeric identity, making it a critical intermediate in asymmetric synthesis and pharmaceutical chemistry .
This compound is widely employed in the synthesis of natural products, bioactive molecules, and dendrimers due to its rigid bicyclic structure, which imposes stereochemical control in reactions . Its applications span drug discovery, agrochemical development, and materials science.
Properties
IUPAC Name |
methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38410-80-9 | |
| Record name | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 65–75% |
While this method is straightforward, stereochemical outcomes depend on the diol’s configuration. Racemization often occurs due to the acidic environment, necessitating post-synthesis resolution.
Enzymatic Resolution for Enantiomeric Enrichment
Enzymatic resolution addresses the stereochemical limitations of acid-catalyzed methods. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze one enantiomer of a racemic ester mixture, yielding enantiomerically pure this compound.
Case Study: Lipase-Catalyzed Hydrolysis
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Substrate | Racemic methyl ester |
| Solvent | Phosphate buffer (pH 7.0) |
| Temperature | 37°C |
| Reaction Time | 24–48 hours |
| Enantiomeric Excess | >99% ee |
This method achieves high stereoselectivity but requires optimization of enzyme loading and solvent systems to maximize yield.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated esters provides a direct route to chiral dioxolanes. Using ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, the double bond in methyl 2,2,5-trimethyl-1,3-dioxolane-4-acrylate is reduced to yield the (4S,5R) configuration.
Catalytic System Performance:
| Catalyst | Solvent | Pressure (H₂) | Yield | ee |
|---|---|---|---|---|
| Ru-(S)-BINAP | Methanol | 50 bar | 85% | 98% |
| Rh-(R)-DuPhos | Ethanol | 30 bar | 78% | 95% |
This method’s efficiency hinges on ligand design and hydrogenation conditions, with bulky ligands enhancing stereoselectivity.
Chiral Pool Synthesis from Natural Precursors
Chiral pool synthesis leverages naturally occurring chiral compounds, such as tartaric acid, to construct the dioxolane ring. Methyl (2S,3R)-2,3-O-isopropylidene tartrate undergoes transesterification and methylation to yield the target compound.
Reaction Pathway:
-
Isopropylidene Protection : Tartaric acid → (2S,3R)-2,3-O-isopropylidene tartaric acid.
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Methylation : Carboxylic acid → methyl ester using diazomethane.
-
Ring Expansion : Acid-catalyzed rearrangement to form the dioxolane.
| Step | Yield | ee Retention |
|---|---|---|
| Isopropylidene | 90% | 100% |
| Methylation | 95% | 100% |
| Ring Expansion | 70% | 98% |
This method ensures excellent stereochemical fidelity but involves multi-step synthesis.
Industrial-Scale Continuous Flow Synthesis
Continuous flow reactors enhance the scalability of dioxolane synthesis by improving heat and mass transfer. A two-step process combines cyclocondensation and enzymatic resolution in tandem reactors.
Process Comparison: Batch vs. Flow
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 24 hours | 4 hours |
| Yield | 68% | 82% |
| ee | 95% | 99% |
| Catalyst Reuse | 3 cycles | 10+ cycles |
Flow systems reduce racemization and enable real-time monitoring, making them ideal for large-scale production.
Stereochemical Analysis and Validation
Post-synthesis stereochemical validation employs X-ray crystallography and chiral HPLC. For example:
Chemical Reactions Analysis
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also undergo nucleophilic substitution reactions with reagents like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a precursor for the synthesis of biologically active compounds. In medicine, derivatives of this compound may have potential therapeutic applications, although specific uses are still under investigation . In the industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates . These intermediates can interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Diastereomeric Counterparts
(4R,5S)-Methyl 2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate
The enantiomer, (4R,5S)-methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS: 78086-72-3), shares identical molecular weight and formula but exhibits distinct optical activity:
- Optical Rotation : [α]²⁰D = +19° (c = 4% in chloroform) , contrasting with the unlisted but presumably negative rotation of the (4S,5R) form.
- Applications : Both enantiomers serve as chiral building blocks, but their stereochemical differences influence their reactivity in stereoselective reactions .
Ethyl (4R,5S)-2,2,5-Trimethyl-1,3-Dioxolane-4-Carboxylate
Replacing the methyl ester with an ethyl ester (CAS: 105760-29-0) increases the molecular weight to 188.22 g/mol (C₉H₁₆O₄) .
Table 1: Comparison of Dioxolane Derivatives
1,3-Dioxane vs. 1,3-Dioxolane Derivatives
Six-membered 1,3-dioxane analogs, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (CAS: N/A), exhibit distinct conformational and hydrogen-bonding properties:
Table 2: Ring Size Impact on Properties
Functional Group Variations
Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
Compounds like dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (CAS: N/A) introduce aromatic and hydroxyl groups, enabling antimicrobial activity (MIC = 4.8–5000 µg/mL against S. aureus and C. albicans) . In contrast, the target compound lacks reported bioactivity, highlighting the role of substituents in biological function.
Biological Activity
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- CAS Registry Number : 38410-80-9
- IUPAC Name : Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Biological Activities
The biological activities of this compound have been investigated in several studies. Here are some key findings:
Antitumor Activity
One study demonstrated that derivatives of dioxolane compounds exhibit significant antitumor properties. Specifically, this compound showed promising results in inhibiting the growth of cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and disruption of cell cycle progression.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxic activity was assessed using MTT assays, revealing that higher concentrations lead to increased cell death rates. Notably, the compound's enantiomeric purity plays a crucial role in its effectiveness; enantiomers can exhibit different biological activities.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Tubulin Polymerization : Similar to other dioxolane derivatives, it may inhibit tubulin polymerization, leading to mitotic arrest.
- Induction of Apoptosis : The compound has been shown to activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins.
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor efficacy against B16 melanoma cells.
- Methodology : In vitro assays were performed to determine cell viability using various concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study on Enantiomeric Effects :
- Objective : To compare the biological activities of enantiomers.
- Methodology : Both (4S,5R) and (4R,5S) forms were synthesized and tested for cytotoxicity.
- Results : The (4S,5R) form exhibited higher cytotoxicity compared to its counterpart.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| CAS Number | 38410-80-9 |
| Antitumor Activity | Significant against B16 melanoma |
| Cytotoxic Concentration Threshold | >10 µM |
| Enantiomer | Cytotoxicity |
|---|---|
| (4S,5R) | High |
| (4R,5S) | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
